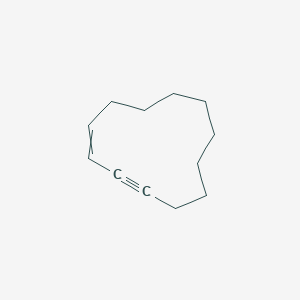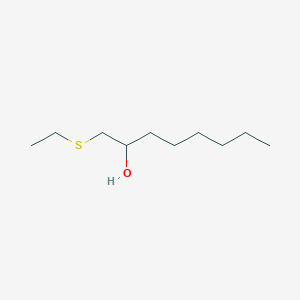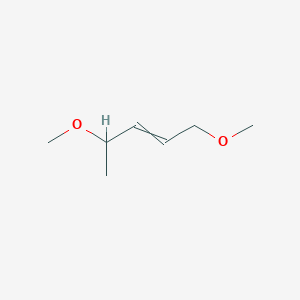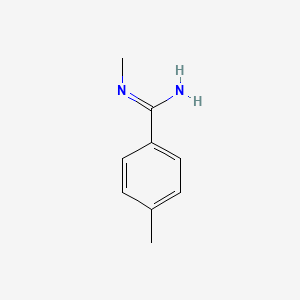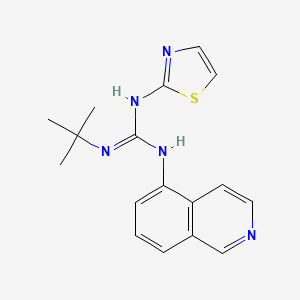
2-(Dichloromethyl)-2-hexyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dichloromethyl)-2-hexyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. This compound is characterized by the presence of a dichloromethyl group and a hexyl chain attached to a dioxolane ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloromethyl)-2-hexyl-1,3-dioxolane can be achieved through several methods. One common method involves the reaction of hexyl alcohol with dichloromethyl methyl ether in the presence of an acid catalyst. The reaction typically takes place under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes the use of advanced purification techniques such as fractional distillation and recrystallization to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(Dichloromethyl)-2-hexyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Methyl derivatives.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
Scientific Research Applications
2-(Dichloromethyl)-2-hexyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential use in biochemical assays and as a reagent in enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic properties and as a building block in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Dichloromethyl)-2-hexyl-1,3-dioxolane involves its interaction with specific molecular targets. The dichloromethyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can then participate in various chemical transformations, affecting biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Dichloromethane: A simple chlorinated hydrocarbon with similar reactivity but different applications.
2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another dioxolane derivative with distinct chemical properties and uses.
Uniqueness
2-(Dichloromethyl)-2-hexyl-1,3-dioxolane is unique due to its specific structure, which combines a dichloromethyl group with a hexyl chain and a dioxolane ring. This unique combination imparts distinct reactivity and makes it valuable in various chemical and biological applications .
Properties
CAS No. |
67516-73-8 |
|---|---|
Molecular Formula |
C10H18Cl2O2 |
Molecular Weight |
241.15 g/mol |
IUPAC Name |
2-(dichloromethyl)-2-hexyl-1,3-dioxolane |
InChI |
InChI=1S/C10H18Cl2O2/c1-2-3-4-5-6-10(9(11)12)13-7-8-14-10/h9H,2-8H2,1H3 |
InChI Key |
JMTFCMBFJNSVGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(OCCO1)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


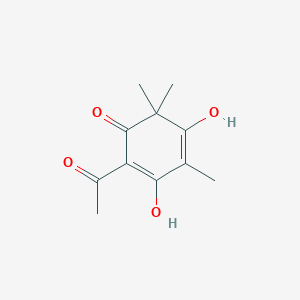


![8-[(E)-2-diethylaminoethyliminomethyl]-2-[8-[(E)-2-diethylaminoethyliminomethyl]-1,6,7-trihydroxy-5-isopropyl-3-methyl-2-naphthyl]-5-isopropyl-3-methyl-naphthalene-1,6,7-triol](/img/structure/B14465457.png)
![2-[(2-Amino-2-oxoethoxy)imino]-2-cyanoacetamide](/img/structure/B14465465.png)

![Cyclopropyl cyano[(cyanomethoxy)imino]acetate](/img/structure/B14465500.png)


